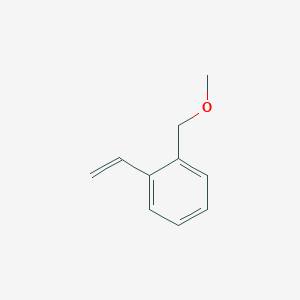![molecular formula C20H19NO B13922614 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine CAS No. 188879-06-3](/img/structure/B13922614.png)
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group and a phenylmethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-phenylpyridine with phenylmethoxyethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous purification steps to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.
科学的研究の応用
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Lacks the phenylmethoxyethyl group, making it less complex.
5-Phenyl-2-methylpyridine: Contains a methyl group instead of the phenylmethoxyethyl group.
Uniqueness
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
188879-06-3 |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC名 |
5-phenyl-2-(2-phenylmethoxyethyl)pyridine |
InChI |
InChI=1S/C20H19NO/c1-3-7-17(8-4-1)16-22-14-13-20-12-11-19(15-21-20)18-9-5-2-6-10-18/h1-12,15H,13-14,16H2 |
InChIキー |
NLBYJHSRZWMSFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCC2=NC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
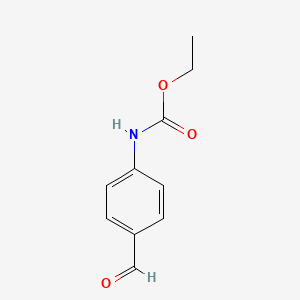
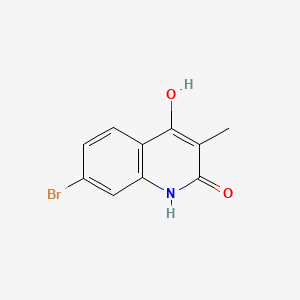
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)

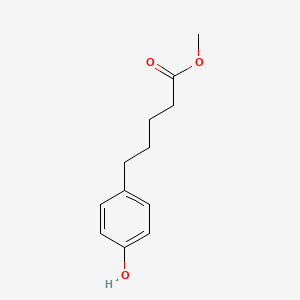
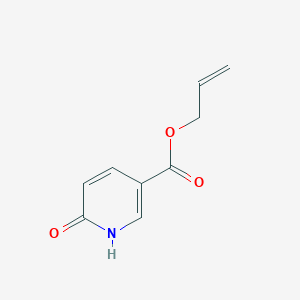

methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
